

# Sodium 3-methoxy-3-oxopropane-1-sulfinate

## CAS 90030-48-1 properties.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** Sodium 3-methoxy-3-oxopropane-1-sulfinate

**Cat. No.:** B152873

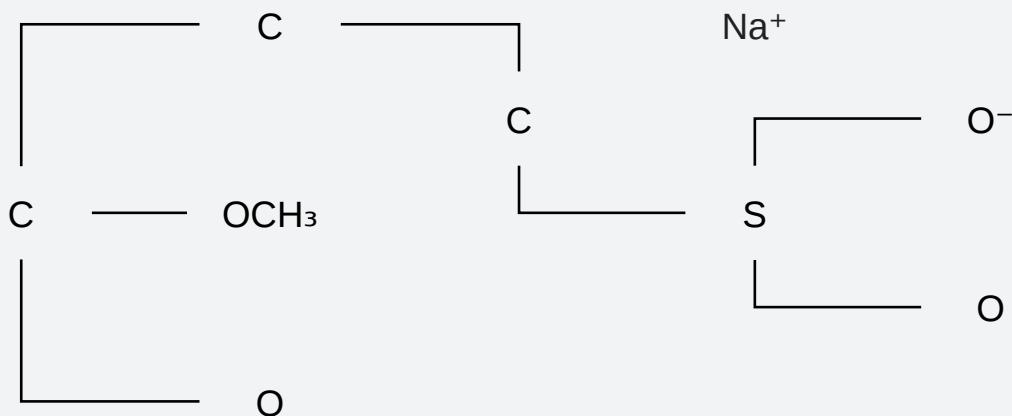
[Get Quote](#)

An In-depth Technical Guide to **Sodium 3-methoxy-3-oxopropane-1-sulfinate** (CAS 90030-48-1): Properties, Synthesis, and Applications in Modern Organic Chemistry

## Introduction

**Sodium 3-methoxy-3-oxopropane-1-sulfinate**, registered under CAS number 90030-48-1 and often referred to by the acronym SMOPS, is a specialized sulfinic acid salt that has emerged as a highly versatile and valuable reagent in the field of organic synthesis.<sup>[1]</sup> Its unique bifunctional structure, containing both a nucleophilic sulfinate group and a modifiable ester moiety, provides a gateway to a diverse range of sulfur-containing molecules. This guide, intended for researchers, chemists, and professionals in drug development, offers a comprehensive exploration of SMOPS, from its fundamental physicochemical properties and synthesis to its core reactivity and advanced applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

## Physicochemical and Structural Properties


The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. SMOPS is typically supplied as a white to off-white crystalline powder that is soluble in water.<sup>[1]</sup> Its stability under standard laboratory conditions, coupled with its defined reactivity, makes it a reliable component in various synthetic protocols.

A detailed summary of its properties is presented below for quick reference.

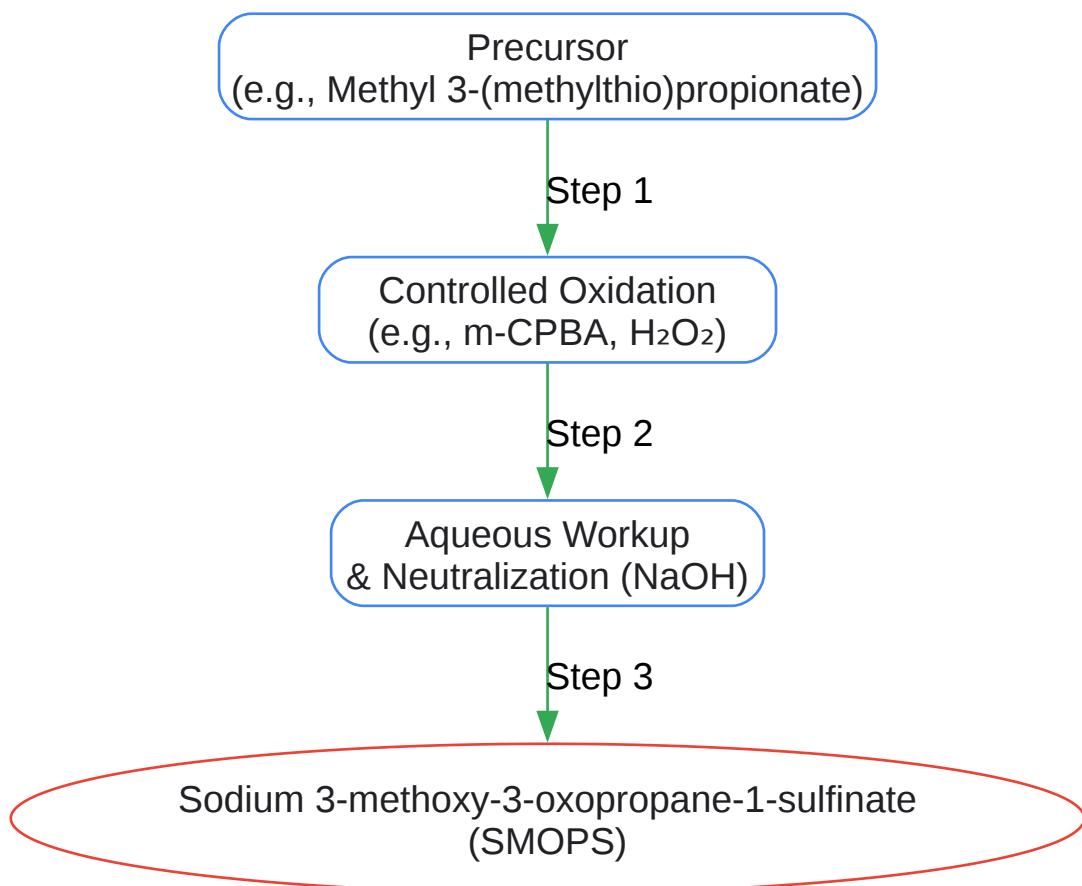
| Property           | Value                                            | Reference(s)                                                                    |
|--------------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number         | 90030-48-1                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name         | sodium;3-methoxy-3-oxopropane-1-sulfinate        | <a href="#">[1]</a>                                                             |
| Synonyms           | Sodium 1-Methyl 3-Sulfinopropionate, SMOPS       | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Molecular Formula  | C <sub>4</sub> H <sub>7</sub> NaO <sub>4</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Molecular Weight   | 174.15 g/mol                                     | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Appearance         | White to off-white crystalline powder/solid      | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Melting Point      | 199-216 °C (with decomposition)                  | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Solubility         | Soluble in water                                 | <a href="#">[1]</a>                                                             |
| Storage Conditions | Room temperature, under an inert atmosphere      | <a href="#">[3]</a> <a href="#">[6]</a>                                         |

The structural arrangement of SMOPS is key to its reactivity. The sulfinate anion is a soft nucleophile, predisposing it to react efficiently with soft electrophiles, such as alkyl and aryl halides, particularly in the presence of a suitable transition metal catalyst.

## Sodium 3-methoxy-3-oxopropane-1-sulfinate

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Sodium 3-methoxy-3-oxopropane-1-sulfinate**.


## Synthesis and Manufacturing

The accessibility of SMOPS is crucial for its widespread adoption. Several synthetic routes have been established, allowing for its preparation from readily available starting materials. The choice of method often depends on the desired scale, purity, and available laboratory infrastructure.

### Common Synthetic Pathways:

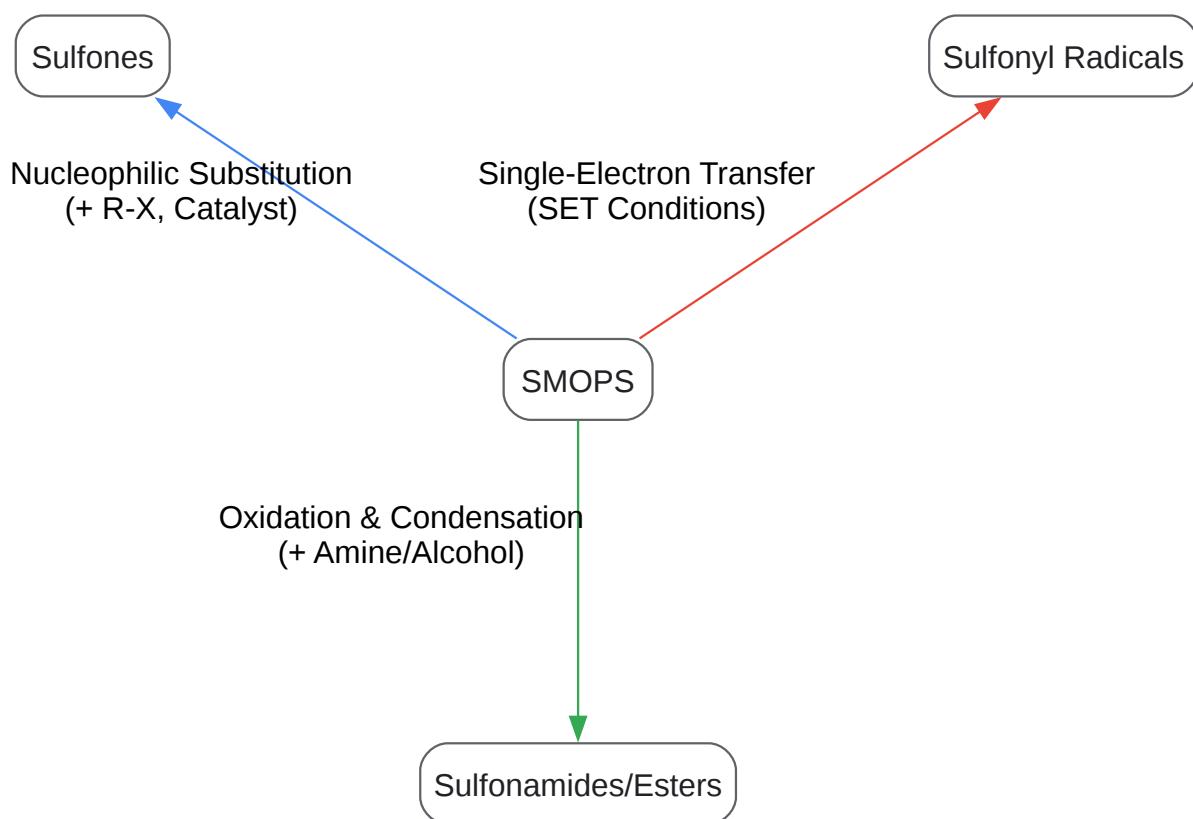
- **Direct Sulfonation:** This approach involves the direct reaction of a suitable precursor like 3-methoxy-3-oxopropane with sulfur dioxide or its derivatives. This method is straightforward but requires careful control of reaction conditions to avoid over-oxidation.[\[1\]](#)
- **Oxidative Methods:** A more controlled strategy involves the selective oxidation of a corresponding sulfide or thioether. This allows for precise formation of the sulfinate functional group.[\[1\]](#) For instance, the oxidation of methyl 3-(methylthio)propionate can yield the desired product.

- Copper-Catalyzed Reactions: Modern synthetic chemistry has introduced copper-catalyzed methods that can facilitate the synthesis of sulfinate under milder conditions, enhancing the accessibility and efficiency of the process.[1]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of SMOPS via oxidation.


## Core Reactivity and Mechanistic Insights

The synthetic utility of SMOPS stems from three primary modes of reactivity: its function as a sulfur nucleophile, its ability to generate sulfonyl radicals, and its potential for further derivatization.

- Nucleophilic C-S Bond Formation: The sulfinate moiety is an excellent nucleophile for forming carbon-sulfur bonds, a critical transformation for synthesizing sulfones. This reaction

is often catalyzed by transition metals like copper or palladium, which facilitate the coupling of SMOPS with aryl, heteroaryl, or benzyl halides.[1][6][7][8]

- **Sulfonyl Radical Generation:** Under specific conditions, often involving a single-electron transfer (SET) process, SMOPS can serve as a precursor to sulfonyl radicals.[4] These highly reactive intermediates can then participate in a variety of radical reactions, including cyclizations and additions to unsaturated systems, enabling the construction of complex molecular scaffolds under mild conditions.[4]
- **Oxidation and Condensation:** The sulfinate can be readily oxidized to the more stable sulfonic acid or sulfonyl chloride.[1] Additionally, it can undergo condensation reactions with amines or alcohols to produce sulfonamides and sulfonic esters, respectively, further expanding its synthetic versatility.[1]



[Click to download full resolution via product page](#)

Caption: Core reaction pathways of **Sodium 3-methoxy-3-oxopropane-1-sulfinate**.

## Key Applications in Synthetic Chemistry

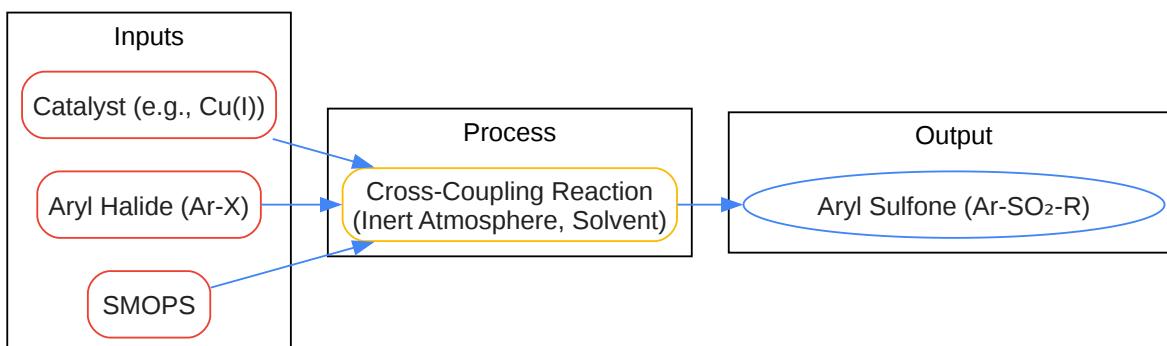
The unique reactivity profile of SMOPS makes it a powerful tool for addressing contemporary challenges in organic synthesis, particularly in the development of pharmaceutically relevant molecules.

### Application 1: Asymmetric Synthesis of Chiral Sulfones

The synthesis of enantiomerically pure sulfones is of great interest in medicinal chemistry, as the stereochemistry of the sulfur center can profoundly impact biological activity. SMOPS has proven to be a highly effective S-nucleophile in cutting-edge asymmetric desymmetrizing sulfonylation reactions.

**Field-Proven Insight:** In a study published in the *Journal of the American Chemical Society*, SMOPS was successfully employed in a peptidyl-Cu(I)-catalyzed asymmetric desymmetrization of diarylmethanes.<sup>[9][10]</sup> This reaction generated valuable chiral sulfones in good yield and with high enantioselectivity (e.g., 91% ee).<sup>[9][10]</sup> The success of this transformation hinges on the ability of the chiral copper catalyst to control the facial selectivity of the C-S bond formation, demonstrating the competence of SMOPS in highly stereocontrolled environments.

#### Experimental Protocol: Asymmetric Sulfonylation of a Prochiral Diarylmethane


- **Catalyst Preparation:** In a nitrogen-flushed glovebox, add the chiral peptide ligand (1.2 mol%) and Cu(I) salt (1.0 mol%) to a vial containing a stir bar.
- **Reaction Setup:** Add the prochiral diarylmethane substrate (1.0 equiv.) and SMOPS (1.5 equiv.) to the vial.
- **Solvent Addition:** Add the appropriate anhydrous solvent (e.g., THF) via syringe.
- **Reaction Execution:** Seal the vial and stir the reaction mixture at the designated temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
- **Workup and Purification:** Upon completion, quench the reaction, perform an aqueous workup, and extract the organic phase. Purify the crude product via flash column

chromatography to isolate the chiral sulfone.

- Validation: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

## Application 2: Synthesis of Sulfonamides and Sulfones

SMOPS serves as a foundational building block for accessing sulfones and sulfonamides, which are prevalent motifs in approved drugs.<sup>[4]</sup> It is particularly useful as a reagent for converting aryl and benzyl halides into their corresponding sulfonimides or sulfones.<sup>[1][7][8]</sup>



[Click to download full resolution via product page](#)

Caption: Experimental workflow for copper-catalyzed sulfonylation.

## Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

- Safety Profile: SMOPS is classified as a warning-level hazard, with statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.<sup>[1][2]</sup>
- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a

well-ventilated fume hood.

- Handling: Avoid generating dust. Ensure all sources of ignition are removed from the handling area.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent oxidation and degradation.[\[3\]](#)[\[6\]](#)

| Hazard Statement                 | Code |
|----------------------------------|------|
| Causes skin irritation           | H315 |
| Causes serious eye irritation    | H319 |
| May cause respiratory irritation | H335 |

| Precautionary Statement                                  | Code |
|----------------------------------------------------------|------|
| Avoid breathing<br>dust/fume/gas/mist/vapors/spray       | P261 |
| Wash skin thoroughly after handling                      | P264 |
| Use only outdoors or in a well-ventilated area           | P271 |
| Wear protective gloves/eye protection/face<br>protection | P280 |

## Conclusion

**Sodium 3-methoxy-3-oxopropane-1-sulfinate** (SMOPS) is more than just a simple sulfinate salt; it is a sophisticated synthetic tool that provides access to high-value chemical entities. Its well-defined reactivity, commercial availability, and demonstrated success in complex applications, including asymmetric catalysis, position it as an indispensable reagent for chemists in both academic and industrial research. As the demand for novel sulfur-containing compounds in drug discovery and materials science continues to grow, the strategic application of SMOPS is poised to play an increasingly important role in enabling innovation.

## References

- abcr Gute Chemie. AB289044 | CAS 90030-48-1. [Link]
- LookChem.
- American Chemical Society. (2024, December 27). Asymmetric Desymmetrizing Sulfenylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
- PubChem.
- Journal of the American Chemical Society. (2025, January 7). Asymmetric Desymmetrizing Sulfenylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
- Chemdad.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy Sodium 3-methoxy-3-oxopropane-1-sulfinate | 90030-48-1 [smolecule.com]
- 2. AB289044 | CAS 90030-48-1 – abcr Gute Chemie [abcr.com]
- 3. 90030-48-1|Sodium 3-methoxy-3-oxopropane-1-sulfinate|BLD Pharm [bldpharm.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Sodium 3-methoxy-3-oxopropane-1-sulfinate | CymitQuimica [cymitquimica.com]
- 6. SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE | lookchem [lookchem.com]
- 8. SODIUM 3-METHOXY-3-OXOPROPANE-1-SULFINATE | 90030-48-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS 90030-48-1 properties.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152873#sodium-3-methoxy-3-oxopropane-1-sulfinate-cas-90030-48-1-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)